molecular formula C8H14ClN3 B13005909 2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride

2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride

Cat. No.: B13005909
M. Wt: 187.67 g/mol
InChI Key: LFUCPPQUOOPHMR-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is primarily used in scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride involves several steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride involves the inhibition of specific enzymes and pathways. For example, it inhibits collagen prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis and fibrosis . The compound interacts with molecular targets and pathways involved in these processes, leading to its pharmacological effects.

Comparison with Similar Compounds

2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

2-methyl-2-pyrimidin-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-8(2,6-9)7-10-4-3-5-11-7;/h3-5H,6,9H2,1-2H3;1H

InChI Key

LFUCPPQUOOPHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NC=CC=N1.Cl

Origin of Product

United States

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